N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
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Overview
Description
N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated thiazole intermediate.
Substitution with Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furan-2,3-dione derivatives, while substitution reactions could yield a variety of functionalized thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and furan derivatives.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The compound could exert its effects through binding to a specific molecular target, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine
- N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine sulfate
- N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine phosphate
Uniqueness
N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is unique due to the presence of both the difluorophenyl and furan groups, which can impart distinct chemical and biological properties. The hydrochloride salt form may also enhance its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS.ClH/c14-9-1-2-10(15)11(5-9)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHWUFEKOWSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC2=NC(=CS2)C3=COC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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